molecular formula C11H5NO4 B12310183 6-Cyano-4-oxo-4H-chromene-2-carboxylic acid

6-Cyano-4-oxo-4H-chromene-2-carboxylic acid

Katalognummer: B12310183
Molekulargewicht: 215.16 g/mol
InChI-Schlüssel: ABAURTVUWMOURX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Cyano-4-oxo-4H-chromene-2-carboxylic acid is a compound belonging to the class of coumarin derivatives. It is characterized by its molecular formula C11H5NO4 and a molecular weight of 215.16 g/mol . This compound is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyano-4-oxo-4H-chromene-2-carboxylic acid typically involves the condensation of aldehydes, malononitrile, and ethyl acetoacetate in the presence of a catalyst such as thiourea dioxide in an aqueous medium . This reaction is a one-pot synthesis method that yields the desired product efficiently.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Cyano-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

6-Cyano-4-oxo-4H-chromene-2-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Cyano-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is known to affect various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Cyano-4-oxo-4H-chromene-2-carboxylic acid is unique due to its cyano and carboxylic acid functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C11H5NO4

Molekulargewicht

215.16 g/mol

IUPAC-Name

6-cyano-4-oxochromene-2-carboxylic acid

InChI

InChI=1S/C11H5NO4/c12-5-6-1-2-9-7(3-6)8(13)4-10(16-9)11(14)15/h1-4H,(H,14,15)

InChI-Schlüssel

ABAURTVUWMOURX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1C#N)C(=O)C=C(O2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.